molecular formula C14H9FN4O2 B11328503 4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate

Cat. No.: B11328503
M. Wt: 284.24 g/mol
InChI Key: XXKVBSDDEZRHEA-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate is an organic compound that features a tetrazole ring and a fluorobenzoate moiety.

Properties

Molecular Formula

C14H9FN4O2

Molecular Weight

284.24 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 4-fluorobenzoate

InChI

InChI=1S/C14H9FN4O2/c15-11-3-1-10(2-4-11)14(20)21-13-7-5-12(6-8-13)19-9-16-17-18-19/h1-9H

InChI Key

XXKVBSDDEZRHEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate is unique due to the combination of the tetrazole ring and the fluorobenzoate moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Biological Activity

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-component reactions that yield various substituted tetrazoles. For instance, the one-pot synthesis method has been effectively utilized to produce 5-substituted 1H-tetrazoles, emphasizing the importance of substituents on biological activity .

Anticancer Activity

Case Studies and Findings:

  • Cytotoxicity Assays : The anticancer effects of tetrazole derivatives were evaluated using the MTT assay against various cancer cell lines. Notably, compound 4c demonstrated significant cytotoxicity against epidermoid carcinoma (A431) and colon cancer cell line (HCT116), with IC50 values of 44.77 µg/mL and 201.45 µg/mL respectively .
  • Mechanism of Action : Research indicates that some tetrazole derivatives act as microtubule destabilizers, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase, thus inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of Tetrazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
4cA43144.77Cytotoxicity
4cHCT116201.45Cytotoxicity
6–31SGC-7901Not specifiedMicrotubule destabilization

Antimicrobial Activity

The antimicrobial efficacy of tetrazole derivatives has been extensively studied, particularly against Gram-positive and Gram-negative bacteria as well as fungi.

Findings:

  • Minimal Inhibitory Concentration (MIC) : Compounds such as 4a , 4c , and 4e were tested for their antibacterial activity. For example, compound 4a exhibited strong activity against Klebsiella pneumoniae and Staphylococcus aureus, with MIC values as low as 6.25 mg/mL for K. pneumoniae and 1.56 mg/mL for S. aureus .
  • Antifungal Activity : While most compounds showed weak antifungal activity against Candida albicans, compound 4c demonstrated notable effectiveness with an MIC of 12.5 mg/mL .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMIC (mg/mL)
4aKlebsiella pneumoniae6.25
4aStaphylococcus aureus1.56
4cCandida albicans12.5

Antioxidant Activity

The antioxidant potential of tetrazole derivatives is assessed through DPPH radical scavenging assays.

Findings:

  • Compound 4c displayed a dose-independent radical scavenging activity against DPPH radicals, achieving around 71% scavenging at concentrations ranging from 50 mg/mL to 300 mg/mL . This suggests that while not as potent as ascorbic acid, it retains significant antioxidant properties.

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